N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both benzofuran and chromene moieties. These structures are known for their significant biological activities and are commonly found in various natural products and synthetic pharmaceuticals. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran moiety, which can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions . The chromene moiety can be synthesized separately through a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst .
Once both moieties are prepared, they can be coupled through a nucleophilic substitution reaction. The hydroxyl group on the benzofuran moiety can be activated using a suitable leaving group, such as a tosylate, and then reacted with the amine group on the chromene moiety to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents .
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Tosyl chloride, sodium azide
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted amides
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. The benzofuran moiety can interact with enzymes and receptors, potentially inhibiting their activity . The chromene moiety can also interact with various biological pathways, leading to a range of biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: These compounds share the chromene moiety and are known for their anticoagulant and anti-inflammatory properties.
Benzofuran derivatives: These compounds share the benzofuran moiety and are known for their antimicrobial and anticancer properties.
Uniqueness
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is unique in that it combines both the benzofuran and chromene moieties in a single molecule. This allows it to interact with a broader range of biological targets and exhibit a wider range of biological activities compared to compounds that contain only one of these moieties .
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-17(13-10-12-4-1-2-5-15(12)25-18(13)22)20-11-19(23)8-3-6-16-14(19)7-9-24-16/h1-2,4-5,7,9-10,23H,3,6,8,11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVBQMLXTSSKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=CC=CC=C4OC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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